molecular formula C15H16N2O4S B2411350 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide CAS No. 1705746-46-8

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide

Cat. No.: B2411350
CAS No.: 1705746-46-8
M. Wt: 320.36
InChI Key: DNIBOUPTHDXJMD-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide is a synthetic compound featuring a benzofuran moiety linked to a pyridine-sulfonamide group, making it a molecule of interest in advanced chemical and pharmacological research. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities. The integration of a sulfonamide functional group, particularly from a pyridine-3-sulfonyl source, is a common strategy in drug discovery. Sulfonamides are known to act as key pharmacophores, capable of interacting with enzyme active sites; for instance, related sulfonyl amide derivatives have been investigated for the treatment of abnormal cell growth . Furthermore, trifluoromethanesulfonamide (triflamide) derivatives, which share the sulfonamide functionality, are recognized in organic synthesis for their strong electron-withdrawing properties and high NH-acidity, which can be exploited in catalysis and the construction of complex molecules . This compound may be of value as a building block in organic synthesis or as a candidate for high-throughput screening in drug discovery programs, particularly those targeting enzymes where sulfonamide inhibitors are prevalent. Researchers may find it useful for developing new therapeutic agents or as a synthetic intermediate for creating more complex chemical entities. Its potential mechanisms of action would be highly context-dependent, requiring empirical investigation in specific biological or chemical systems.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-14(11-3-4-15-12(8-11)5-7-21-15)10-17-22(19,20)13-2-1-6-16-9-13/h1-4,6,8-9,14,17-18H,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIBOUPTHDXJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a dihydro-benzofuran moiety. Its chemical structure can be represented as follows:

N 2 2 3 dihydro 1 benzofuran 5 yl 2 hydroxyethyl pyridine 3 sulfonamide\text{N 2 2 3 dihydro 1 benzofuran 5 yl 2 hydroxyethyl pyridine 3 sulfonamide}

This structure influences its interaction with biological targets, particularly in neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit significant neuroprotective properties. For instance, studies on related compounds have shown their ability to protect against oxidative stress and neuronal damage in models of traumatic brain injury . The neuroprotective mechanisms often involve:

  • Antioxidant Activity : Compounds like this compound may scavenge free radicals and reduce lipid peroxidation, which is crucial in neuroprotection.
  • Inhibition of Apoptosis : Some studies suggest that benzofuran derivatives can inhibit apoptotic pathways in neuronal cells, thereby enhancing cell survival under stress conditions .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The compound's sulfonamide group may contribute to the inhibition of pro-inflammatory cytokines and mediators. Research indicates that similar compounds can modulate inflammatory pathways by:

  • Blocking COX Enzymes : Inhibition of cyclooxygenase (COX) enzymes leads to reduced production of prostaglandins, which are key mediators in inflammation.
  • Regulating Cytokine Production : The compound may influence the expression of cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory profile .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of related benzofuran compounds in various biological assays. For example:

CompoundIC50 (µM)Biological Activity
Compound A15Neuroprotection against oxidative stress
Compound B20Anti-inflammatory activity via COX inhibition

These studies highlight the potential for this compound to exhibit similar activities.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of related compounds. For instance:

  • Traumatic Brain Injury Model : Mice treated with benzofuran derivatives showed improved recovery and reduced neurological deficits compared to control groups .
  • Inflammation Models : Inflammation induced by lipopolysaccharide (LPS) was significantly reduced in animals administered benzofuran compounds, indicating their potential in treating inflammatory disorders .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide as antiviral agents. Research indicates that benzofuran derivatives exhibit activity against various viral infections, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). For instance, compounds with similar structural motifs have shown promising inhibitory effects on viral polymerases, making them candidates for further development as antiviral drugs .

Anti-inflammatory Properties

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. The sulfonamide moiety in this compound may contribute to its potential as a non-steroidal anti-inflammatory drug (NSAID). Studies have reported significant inhibition of cyclooxygenase enzymes (COX) by related compounds, suggesting that this compound could also exhibit similar anti-inflammatory effects .

Anticancer Potential

The anticancer activity of benzofuran derivatives has been extensively studied. This compound could potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Case studies on similar compounds indicate effective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Table 1: Summary of Biological Activities

Activity TypeCompound SimilarityIC50 (µM)References
AntiviralBenzofuran Derivatives0.26
Anti-inflammatorySulfonamide Compounds0.011
AnticancerBenzofuran Analogues3.79

Case Study 1: Antiviral Activity

A study evaluating the antiviral efficacy of benzofuran derivatives demonstrated that certain modifications to the benzofuran core enhanced activity against HCV NS5B polymerase. The incorporation of hydroxyl and sulfonamide groups significantly improved potency, indicating that this compound could be optimized for similar applications .

Case Study 2: Anti-inflammatory Effects

Research conducted on various sulfonamide-containing compounds revealed their ability to inhibit COX enzymes effectively. Compounds with structural similarities to this compound showed promising results in reducing inflammation in animal models of arthritis .

Case Study 3: Anticancer Efficacy

In vitro studies on benzofuran derivatives demonstrated significant cytotoxic effects on cancer cell lines such as MCF7 and A549. The mechanism involved apoptosis and cell cycle arrest at G0/G1 phase, suggesting that this compound may share these mechanisms .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including sulfonamide coupling and hydroxylation. To optimize efficiency:

  • Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify intermediates, as demonstrated by the ICReDD framework for reaction design .
  • Employ high-throughput screening to test catalytic conditions (e.g., base catalysts, solvents) for the sulfonamide coupling step.
  • Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify the benzofuran and pyridine moieties, ensuring no residual solvents or byproducts (e.g., tert-butyl groups from intermediates) remain .
  • High-Performance Liquid Chromatography (HPLC): Follow pharmacopeial protocols (e.g., USP31) with phosphate buffer (pH 7.1) and UV detection at 254 nm to assess purity ≥98% .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS to rule out unintended substitutions or degradation .

Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic or biological systems?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA software to model electron density distributions, identifying reactive sites (e.g., sulfonamide group) for electrophilic/nucleophilic interactions .
  • Molecular Dynamics (MD) Simulations: Predict binding affinities in biological systems by simulating interactions with target proteins (e.g., kinases or phosphatases). Cross-validate with experimental assays (e.g., SPR or ITC) .
  • Reaction Path Search Algorithms: Apply the AFIR method to explore potential reaction pathways, reducing trial-and-error experimentation .

Advanced: How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Multi-Technique Validation: Compare NMR/IR data with computational outputs (e.g., DFT-optimized structures) using tools like ChemDraw or ACD/Labs. Adjust solvent polarity parameters in simulations to match experimental conditions .
  • Isotopic Labeling: Introduce 13C^{13}C- or 15N^{15}N-labels to trace unexpected peaks in NMR spectra, distinguishing between tautomers or stereoisomers .
  • Collaborative Peer Review: Share raw data with computational chemists to refine force fields or basis sets in models .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Pre-Experimental Training: Complete safety exams (100% score required) covering chemical hygiene plans, PPE usage, and waste disposal, as mandated for advanced lab courses .
  • Ventilation and Containment: Use fume hoods for weighing and synthesis steps to mitigate inhalation risks.
  • Emergency Procedures: Maintain spill kits with activated carbon and neutralizers for sulfonamide derivatives.

Advanced: What strategies ensure scalability of synthesis without compromising yield or purity?

Methodological Answer:

  • Reactor Design: Adopt continuous-flow reactors to enhance heat/mass transfer, minimizing side reactions (e.g., pyridine ring oxidation) .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress during scale-up .
  • Membrane Separation: Utilize nanofiltration membranes to isolate the product from unreacted intermediates, as classified under CRDC subclass RDF2050104 .

Advanced: How can researchers analyze the environmental fate or degradation pathways of this compound?

Methodological Answer:

  • Atmospheric Chemistry Studies: Investigate photodegradation using solar simulators and GC-MS to identify breakdown products (e.g., pyridine derivatives) .
  • Aquatic Stability Tests: Conduct OECD 301F biodegradation assays in buffered aqueous solutions (pH 6.5–7.5) to assess persistence .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Temperature Control: Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the hydroxyl group.
  • Light Sensitivity: Use amber vials to shield the benzofuran moiety from UV-induced cycloreversion .

Advanced: How can researchers validate the compound’s biological activity while minimizing assay interference?

Methodological Answer:

  • Counter-Screening: Test against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific binding.
  • Dose-Response Curves: Use Hill slope analysis to distinguish between specific activity and aggregation-based artifacts.
  • Solvent Controls: Replace DMSO with alternative solvents (e.g., PEG-400) if precipitation occurs at high concentrations .

Advanced: What methodologies address contradictions in published data on this compound’s physicochemical properties?

Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-academic sources like BenchChem) and apply statistical tests (e.g., Grubbs’ test) to identify outliers .
  • Standardized Protocols: Replicate experiments using pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) to ensure consistency .

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